molecular formula C11H11FO3 B6331683 Methyl 4-(2-fluorophenyl)-4-oxobutanoate CAS No. 1251115-66-8

Methyl 4-(2-fluorophenyl)-4-oxobutanoate

Cat. No.: B6331683
CAS No.: 1251115-66-8
M. Wt: 210.20 g/mol
InChI Key: COVNNJQHKPMION-UHFFFAOYSA-N
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Description

Methyl 4-(2-fluorophenyl)-4-oxobutanoate (CAS: 39560-31-1; AB9717) is a fluorinated ester characterized by a 2-fluorophenyl group attached to a 4-oxobutanoate backbone . Its molecular formula is C₁₁H₁₁FO₃, with a molecular weight of 210.20 g/mol. Fluorinated aromatic esters are often explored for their bioactivity, including anti-inflammatory and antimicrobial properties, though specific data for this compound requires further investigation .

Properties

IUPAC Name

methyl 4-(2-fluorophenyl)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO3/c1-15-11(14)7-6-10(13)8-4-2-3-5-9(8)12/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVNNJQHKPMION-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-fluorophenyl)-4-oxobutanoate typically involves the esterification of 4-(2-fluorophenyl)-4-oxobutanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then neutralized, and the product is extracted and purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality. Additionally, solvent recovery and recycling are implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-fluorophenyl)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: 4-(2-fluorophenyl)-4-oxobutanoic acid.

    Reduction: 4-(2-fluorophenyl)-4-hydroxybutanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(2-fluorophenyl)-4-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 4-(2-fluorophenyl)-4-oxobutanoate exerts its effects depends on its interaction with molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, leading to inhibition or activation of biological pathways. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Structural Analogs with Fluorophenyl Substitutions

The position of the fluorine atom on the phenyl ring significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Methyl 4-(2-fluorophenyl)-4-oxobutanoate 2-fluorophenyl C₁₁H₁₁FO₃ 210.20 Potential COX-2 inhibition (inferred)
Methyl 4-(3-fluorophenyl)-4-oxobutanoate 3-fluorophenyl C₁₁H₁₁FO₃ 210.20 Higher polarity due to meta-fluorine
Methyl 4-(4-fluorophenyl)-4-oxobutanoate 4-fluorophenyl C₁₁H₁₁FO₃ 210.20 Enhanced metabolic stability
Methyl 4-(4′-fluoro-[1,1′-biphenyl]-4-yl)-4-oxobutanoate Biphenyl-4′-fluoro C₁₇H₁₅FO₃ 298.30 82% synthesis yield; COX-2 inhibition
Methyl 4-(2′,4′-difluoro-[1,1′-biphenyl]-4-yl)-4-oxobutanoate 2′,4′-difluoro C₁₇H₁₄F₂O₃ 316.29 Improved anti-inflammatory activity

Key Observations :

  • Electronic Effects : The ortho-fluorine (2-position) in the target compound may induce steric hindrance, reducing enzymatic degradation compared to para-substituted analogs .
  • Synthetic Yields : Biphenyl analogs (e.g., 4′-fluoro derivative) achieve yields >80% via Suzuki coupling, suggesting efficient scalability for fluorinated esters .
  • Biological Activity : Difluoro-substituted biphenyl analogs (e.g., 2′,4′-difluoro) show enhanced anti-inflammatory activity, likely due to increased lipophilicity and COX-2 affinity .

Functional Group Variants

Anilino Derivatives

Methyl 4-(2-fluoroanilino)-4-oxobutanoate (C₁₁H₁₂FNO₃; MW 225.22) replaces the phenyl group with an anilino (-NH-) moiety.

Thiazole and Triazole Derivatives

Compounds like Methyl 4-[[4-(2-(4-fluorophenyl)thiazol-4-yl)phenyl]amino]-4-oxobutanoate () incorporate heterocycles, broadening pharmacological profiles. For example, thiazole derivatives exhibit antimicrobial activity (63–74% yields) due to sulfur’s electron-withdrawing effects .

Stability and Degradation

  • Ortho-Fluorine Stability : The 2-fluorophenyl group in the target compound may confer resistance to oxidative degradation compared to tert-butyl derivatives (e.g., ), which degrade in gastric fluid .
  • Ester Hydrolysis: Methyl esters generally hydrolyze faster than ethyl analogs (e.g., ethyl 4-(4′-fluoro-2′-methyl-biphenyl)-4-oxobutanoate), impacting bioavailability .

Biological Activity

Methyl 4-(2-fluorophenyl)-4-oxobutanoate is a synthetic compound notable for its potential biological activities, particularly in pharmacology. Its unique structure features a methyl ester group, a fluorinated phenyl group, and a keto functional group, contributing to its reactivity and interactions with biological systems.

  • Molecular Formula : C12_{12}H11_{11}F O3_{3}
  • Molecular Weight : Approximately 224.19 g/mol
  • Structure : The presence of a fluorine atom enhances lipophilicity and metabolic stability, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes due to its structural features, particularly the fluorophenyl group which can enhance binding affinity to certain receptors or enzymes.
  • Receptor Binding : By interacting with receptors, it may activate or inhibit biological pathways, leading to various pharmacological effects.

Pharmacological Applications

Research indicates that this compound has several promising applications in pharmacology:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has shown potential in inhibiting the growth of lung cancer cells (A549) in xenograft models .
  • Antimicrobial Properties : The compound has been evaluated for its efficacy against bacterial strains, demonstrating significant activity against human pathogens.
  • Anti-inflammatory Effects : Studies have indicated that it may possess anti-inflammatory properties, contributing to its therapeutic potential in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

Compound NameMolecular FormulaKey FeaturesBiological Activity
Methyl 4-(4-fluorophenyl)-4-oxobutanoateC12_{12}H11_{11}F O3_{3}Para substitutionAntimicrobial properties
Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoateC13_{13}H12_{12}F N O3_{3}Cyano groupPotential anticancer activity
Ethyl 4-(3-chloro-4-fluorophenyl)-4-oxobutanoateC13_{13}H12_{12}Cl F O3_{3}Chlorine substitutionSimilar antimicrobial properties

The presence of the fluorine atom in this compound significantly influences its reactivity and biological activity compared to other derivatives, enhancing its lipophilicity and metabolic stability.

Case Study: Anticancer Activity

In a study investigating the anticancer properties of various derivatives, this compound was found to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of Bcl-2 family proteins. This suggests its potential as a chemotherapeutic agent .

Research Findings on Enzyme Inhibition

A series of experiments demonstrated that this compound effectively inhibited acetylcholinesterase, showing promise for applications in neuropharmacology. Its inhibitory effects were compared favorably against standard reference drugs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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